molecular formula C9H8FNO4 B8546606 4-Fluoro-2-methyl-5-nitrophenylacetic acid

4-Fluoro-2-methyl-5-nitrophenylacetic acid

Cat. No.: B8546606
M. Wt: 213.16 g/mol
InChI Key: XLFDHRAKCFPSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-methylphenylacetic acid, followed by oxidation and subsequent purification steps. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-nitrophenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid
  • 2-(4-Fluoro-2-(trifluoromethoxy)phenyl)acetic acid
  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Uniqueness

4-Fluoro-2-methyl-5-nitrophenylacetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8FNO4/c1-5-2-7(10)8(11(14)15)3-6(5)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

XLFDHRAKCFPSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To stirring fuming HNO3 (90 wt %, 30.0 mL, 643 mmol) at −15° C. was added 4-fluoro-2-methylphenylacetic acid (15 g, 89.2 mmol) in portions such that the internal temperature remained below −10° C. After completing the addition the reaction was stirred with warming to 5° C. over 15 min. The mixture was poured onto ice (400 g), stirred vigorously until the ice had completely melted and the resulting solid was collected by filtration, rinsed well with H2O and dried on the filter to afford 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid (18.43 g, 97% yield) as a pale yellow solid. 1H NMR (400 MHz, acetone-d6): δ 8.06 (d, J=7.6 Hz, 1H), 7.36 (d, J=12.0 Hz, 1H), 3.84 (s, 2H), 2.44 (s, 3H).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To stirring fuming HNO3 (90.00 wt %, 30.0 ml, 45 g, 643 mmol, 7.21 eq) at −15° C. was added 4-fluoro-2-methylphenylacetic acid (15.00 g, 89.2 mmol, 1.00 eq) in portions such that the internal temperature remained below −10° C. After completing the addition the reaction was stirred with warming to +5° C. over 15 min. The mixture was poured onto ice (400 g). Product separated as a slightly sticky solid which on manipulation with a spatula became powdery. The suspension was stirred vigorously until the ice had completely melted. While still very cold, the solids were collected by filtration, rinsed very well with H2O and dried on the filter to afford crude 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid (18.43 g, 97% yield) as a pale yellow solid which was used as is in the next reaction. 1H NMR (400 MHz, acetone-d6): δ 8.06 (d, J=7.6 Hz, 1H), 7.36 (d, J=12.0 Hz), 3.84 (s, 2H), 2.44 (s, 3H)
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.